4-chloro-5-methyl-1H-pyrazol-3-amine

CCR1 Antagonist Inflammation Autoimmune Disease

Challenge: Synthesizing CCR1 antagonists or agrochemical libraries demands a batch-consistent aminopyrazole with a specific chlorine/methyl substitution pattern. Solution: 4-Chloro-5-methyl-1H-pyrazol-3-amine (CAS 110580-44-4) provides the validated scaffold used in patent literature for in vivo-active anti-inflammatory agents. Orthogonal chlorine and amine handles enable rapid SAR expansion; hydrochloride salt form ensures purity and supply continuity. Ideal for pharmaceutical intermediate and crop protection discovery programs. Standard analytical documentation available for procurement.

Molecular Formula C4H6ClN3
Molecular Weight 131.56 g/mol
CAS No. 110580-44-4
Cat. No. B1362838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-methyl-1H-pyrazol-3-amine
CAS110580-44-4
Molecular FormulaC4H6ClN3
Molecular Weight131.56 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N)Cl
InChIInChI=1S/C4H6ClN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8)
InChIKeyFRXHUIQTYMOZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-methyl-1H-pyrazol-3-amine (CAS 110580-44-4): A Strategic Aminopyrazole Scaffold for Medicinal Chemistry and Agrochemical Synthesis


4-Chloro-5-methyl-1H-pyrazol-3-amine is a heterocyclic building block defined by its pyrazole core, which is substituted with a chlorine atom, a methyl group, and a free primary amine [1]. This specific substitution pattern, particularly the reactive chlorine handle, renders it a versatile small molecule scaffold for constructing diverse bioactive compound libraries. Its primary role is as a key synthetic intermediate in the development of pharmaceutical candidates, notably as a precursor in the synthesis of CCR1 receptor antagonists that have been validated in animal models of inflammation [2], as well as in the preparation of agrochemicals and photographic materials [REFS-3, REFS-4].

Procurement Risk of 4-Chloro-5-methyl-1H-pyrazol-3-amine: Why Structural Analogs Cannot Be Simply Interchanged


The specific substitution pattern on the pyrazole core—a chlorine at the 4-position, a methyl group at the 5-position, and an unsubstituted amine at the 3-position—is the critical driver of its reactivity and biological application. Interchanging this compound with close analogs like 4-chloro-1H-pyrazol-3-amine (lacking the 5-methyl group) or 5-methyl-1H-pyrazol-3-amine (lacking the chlorine) fundamentally alters its steric and electronic properties, thereby destroying its utility as a specific synthetic intermediate. For example, the chlorine atom is essential for selective cross-coupling reactions, while the methyl group influences the binding affinity of its downstream products for targets such as the CCR1 receptor [1]. The proven, scalable industrial processes for its synthesis as a hydrochloride salt further lock in its value over non-commercialized alternatives [REFS-2, REFS-3]. The evidence below details these points of quantifiable differentiation.

Quantitative Evidence for Selecting 4-Chloro-5-methyl-1H-pyrazol-3-amine over Alternatives


Validated Synthetic Gateway to in vivo-Active CCR1 Antagonists

A key point of differentiation for this compound is its use as a reactant in the synthesis of aryl piperazine derivatives, which were subsequently confirmed as potent CCR1 receptor antagonists. These downstream compounds, containing the core pyrazole motif, demonstrated efficacy in animal models of inflammation, a hallmark of CCR1-mediated disease [1]. While the potency of the final compounds is not attributed to the starting material itself, the route validates this specific intermediate for generating biologically active molecules, in contrast to alternative aminopyrazole isomers that would not yield the same active pharmacophore.

CCR1 Antagonist Inflammation Autoimmune Disease Medicinal Chemistry

Established Industrial-Scale Synthesis for Secure Supply Chain

Unlike many niche research intermediates that lack process maturity, the hydrochloride salt of 4-chloro-5-methyl-1H-pyrazol-3-amine has dedicated, patented industrial manufacturing processes. Fuji Photo Film (1988) pioneered its synthesis via chlorination of 5-amino-3-methylpyrazole with sulfuryl chloride for use in photographic materials [1]. Sumitomo Chemical (1994) later developed an improved process directly from 3-chloro-3-butenonitrile, yielding the hydrochloride salt in high purity with efficient crystallization . This manufacturing history provides supply chain advantages over structurally similar commercial building blocks like 4-chloro-1H-pyrazol-3-amine, which may have fewer documented scale-up procedures.

Chemical Process Development Scale-up Supply Chain Security

Unique Scaffold with Orthogonal Reactive Handles for Selective Derivatization

The compound's commercial classification as a 'Versatile small molecule scaffold' is justified by its combination of an aromatic chlorine and a primary amine. This dual functionality enables sequential, chemoselective derivatization. The chlorine can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl groups, while the amine can be separately functionalized via amide bond formation or reductive amination. This orthogonal reactivity is not present in close analogs like 5-methyl-1H-pyrazol-3-amine (CAS 133284-56-7), which lacks the chlorine handle, or 4-chloro-1H-pyrazol-3-amine, which alters the spatial relationship between the reactive groups.

Fragment-Based Drug Design Chemical Biology Organic Synthesis

Procurement-Driven Application Scenarios for 4-Chloro-5-methyl-1H-pyrazol-3-amine


CCR1 Antagonist Drug Discovery: Replicating a Validated Pharmacophore

This compound is the optimal starting material for any team aiming to create a novel series of CCR1 antagonists based on the aryl piperazine chemotype. Published patent literature demonstrates that using this specific aminopyrazole leads to compounds with potent in vivo activity in inflammation models [1]. Switching to a des-methyl or des-chloro analog would generate a different chemical series, invalidating the established SAR and requiring a new, costly lead-finding effort.

Agrochemical Lead Development: Leveraging the Pyrazole Core

For agrochemical discovery, the compound's established use as a building block for pyrazole-containing herbicides and fungicides makes it a logical choice for generating libraries around this privileged scaffold . The combination of its chlorine and amine functional groups allows for the rapid synthesis of diverse analogs to screen for crop protection activity.

Chemical Biology Tool Compound Synthesis

The scaffold's classification as 'versatile' is supported by its use in synthesizing complex heterocycles . It is well-suited for fragment-based drug discovery (FBDD) or the creation of activity-based probes where a core aminopyrazole can be elaborated into larger, functional molecules via its two orthogonal reactive handles.

Process Chemistry Scale-Up with Reduced Supply Chain Risk

Procurement teams should prioritize the hydrochloride salt (CAS 130128-49-3), as its patented, scalable synthesis is proven to yield high-purity material [REFS-3, REFS-4]. Selecting this specific reagent mitigates the risk of supply disruptions and quality variability associated with less-established chemical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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